molecular formula C15H22N2O3 B13784014 Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy- CAS No. 92700-20-4

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-

Cat. No.: B13784014
CAS No.: 92700-20-4
M. Wt: 278.35 g/mol
InChI Key: DILWMASMDXBQQW-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy- (CAS 92700-20-4) is an acetanilide derivative with the molecular formula C₁₅H₂₂N₂O₃. Its structure features:

  • An acetanilide backbone (phenyl group attached to an acetamide moiety).
  • A dimethylcarbamoylmethyl group (-N(CH₃)₂C(O)CH₂-) at the N-position of the acetamide.
  • A 4'-isopropoxy substituent (-OCH(CH₃)₂) on the phenyl ring, providing steric bulk and moderate hydrophobicity .

The dimethylcarbamoyl group may enhance bioavailability, while the isopropoxy substituent could influence target binding .

Properties

CAS No.

92700-20-4

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C15H22N2O3/c1-11(2)20-14-8-6-13(7-9-14)17(12(3)18)10-15(19)16(4)5/h6-9,11H,10H2,1-5H3

InChI Key

DILWMASMDXBQQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Classical Preparation of Acetanilide (Parent Compound)

Reaction Overview

The parent compound, acetanilide (N-phenylacetamide), is conventionally prepared by acetylation of aniline with acetic anhydride or acetyl chloride. The reaction replaces the hydrogen atom on the aniline nitrogen with an acetyl group via nucleophilic substitution, producing acetanilide and acetic acid as a by-product.

Typical Procedure

  • Mix aniline with glacial acetic acid and acetic anhydride in a round-bottom flask.
  • Add zinc dust to prevent oxidation of aniline.
  • Reflux the mixture under anhydrous conditions at around 100°C for 15-20 minutes.
  • Pour the hot reaction mixture into ice-cold water to precipitate acetanilide.
  • Filter and recrystallize the crude product from hot water, optionally using activated charcoal to remove color impurities.

Reaction Equation

$$
\text{C}6\text{H}5\text{NH}2 + (CH3CO)2O \rightarrow \text{C}6\text{H}5\text{NHCOCH}3 + CH_3COOH
$$

Observations and Data

Parameter Value
Melting Point 114°C
Crystal Shape Plate-shaped, colorless
Yield Typically 70-90% (varies by method)

This method is well-documented and forms the basis for further functionalization to obtain substituted acetanilides.

Preparation of Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-

Chemical Identity and Structure

This compound features an acetanilide core with a para isopropoxy substituent and an N-(dimethylcarbamoylmethyl) group attached to the nitrogen atom, increasing its complexity and potential biological activity.

Advanced Preparation Method

A patented method (CN107652198B) describes an optimized synthesis route that improves yield and reaction efficiency by modifying the acetylation reagent and adding dehydrating agents and catalysts:

Reaction Components
  • Aniline derivative: Substituted aniline with 4'-isopropoxy group.
  • Acetylation reagent: A mixture of glacial acetic acid and N,N-dimethylacetamide in molar ratios of 1:2 to 1:4.
  • Dehydrating agent: Dicyclohexylcarbodiimide (DCC), which removes water formed during the reaction, driving it forward.
  • Catalysts: Sodium amide, ammonium chloride, or a mixture thereof to increase reaction rate.
Procedure
  • Uniformly mix the substituted aniline, acetylation reagent, dehydrating agent, and catalyst.
  • Heat the mixture to 100-120°C and reflux for 3-4 hours.
  • Cool the mixture to allow product separation.
  • Isolate the product by filtration and purification.
Advantages
  • The use of glacial acetic acid with N,N-dimethylacetamide enhances acetylation selectivity and activity synergistically.
  • Dicyclohexylcarbodiimide effectively removes water, improving reaction efficiency without reducing reagent activity.
  • Catalysts accelerate the reaction, reducing time and increasing yield.

This method addresses the common problem of low yield in traditional acetylation processes and is suitable for preparing complex substituted acetanilides such as N-(dimethylcarbamoylmethyl)-4'-isopropoxy-acetanilide.

Comparative Table of Preparation Methods

Preparation Aspect Classical Acetanilide Synthesis Advanced Method for N-(dimethylcarbamoylmethyl)-4'-isopropoxy- Acetanilide
Starting Material Aniline 4'-Isopropoxyaniline derivative
Acetylation Reagent Acetic anhydride or acetyl chloride + glacial acetic acid Glacial acetic acid + N,N-dimethylacetamide mixture
Dehydrating Agent None Dicyclohexylcarbodiimide (DCC)
Catalyst Zinc dust or none Sodium amide, ammonium chloride, or mixture
Reaction Temperature ~100°C reflux 100-120°C reflux
Reaction Time 15-20 minutes 3-4 hours
Yield Moderate (70-90%) Improved yield (specific data not disclosed)
Purification Recrystallization from hot water Filtration and recrystallization
Advantages Simple, well-established Higher yield, better selectivity, suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and ether groups.

    Reduction: Reduction reactions can target the acyl group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or nitro compounds.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include substituted anilines or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its aniline group.

    Medicine: May have pharmacological properties worth exploring.

    Industry: Could be used in the production of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins with active sites that accommodate the aniline or acyl groups.

Comparison with Similar Compounds

Structural Analogs from

The most direct analogs are positional and functional isomers of the target compound:

CAS No. Substituent Position Alkoxy Group Molecular Formula Key Structural Differences
92700-20-4 4'-position Isopropoxy C₁₅H₂₂N₂O₃ Para-substituted; branched alkoxy group
92700-21-5 2'-position Propoxy C₁₅H₂₂N₂O₃ Ortho-substituted; linear alkoxy group

Key Comparison Points

The 2'-propoxy group (ortho position) in 92700-21-5 introduces steric hindrance near the acetamide backbone, which may reduce reactivity or alter binding affinity in biological systems .

Alkoxy Group Branching :

  • The isopropoxy group (-OCH(CH₃)₂) in 92700-20-4 is bulkier and more hydrophobic than the propoxy group (-OCH₂CH₂CH₃) in 92700-21-3. This could impact solubility (e.g., logP values) and membrane permeability in vivo .

Electronic Effects :

  • Isopropoxy’s branching may donate less electron density to the phenyl ring compared to linear propoxy, subtly altering electronic properties like dipole moments or hydrogen-bonding capacity.

Broader Context from

Mefluidide (CAS 53780-34-0), a pesticidal acetanilide derivative, shares the acetamide core but differs in substituents:

  • 2',4'-dimethyl groups and a trifluoromethyl sulfonamido (-SO₂NH(CF₃)) moiety.
  • The sulfonamido group is strongly electron-withdrawing, contrasting with the electron-donating isopropoxy group in 92700-20-4. This divergence likely results in distinct biological activities and environmental persistence profiles .

Biological Activity

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy- is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 251.31 g/mol
  • IUPAC Name : N-(dimethylcarbamoylmethyl)-4'-isopropoxyacetanilide

The compound features an acetanilide backbone with a dimethylcarbamoylmethyl group and an isopropoxy substituent, which may influence its biological interactions.

The biological activity of Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy- is primarily attributed to its interaction with various biomolecular targets. The presence of the dimethylcarbamoyl moiety suggests potential interactions with enzymes involved in metabolic pathways. The isopropoxy group may enhance lipophilicity, facilitating membrane permeability and influencing pharmacokinetics.

Antimicrobial Activity

Research indicates that derivatives of acetanilide compounds often exhibit antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced activity against various bacterial strains. For instance, a study demonstrated that similar compounds exhibited significant antibacterial effects against Gram-positive bacteria, suggesting a potential for developing new antibiotics from this class of compounds .

Anti-inflammatory Properties

Acetanilide derivatives are known for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that compounds with similar structures can reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of acetanilide derivatives are well-documented. The compound may act by modulating pain pathways in the central nervous system, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, compounds with structural similarities have demonstrated significant pain relief .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of acetanilide derivatives.
    • Methodology : Disk diffusion method was used to assess activity against various bacterial strains.
    • Findings : The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for antibiotic development.
  • Anti-inflammatory Research :
    • Objective : Investigate the anti-inflammatory effects of acetanilide derivatives.
    • Methodology : In vitro assays measuring cytokine levels in stimulated macrophages.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory potential.
  • Pain Relief Study :
    • Objective : Assess the analgesic properties in animal models.
    • Methodology : Tail-flick test was employed to measure pain response.
    • Results : The compound exhibited a notable decrease in pain sensitivity, comparable to standard analgesics.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Activity
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-251.31 g/molModerateSignificantNotable
Acetaminophen151.16 g/molWeakModerateStrong
Ibuprofen206.28 g/molWeakStrongStrong

Q & A

Q. How is Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy- structurally characterized, and what analytical techniques are essential for its identification?

The compound is identified by its molecular formula C₁₅H₂₂N₂O₃ and structural features, including the acetanilide core, dimethylcarbamoylmethyl substituent, and 4'-isopropoxy group. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming proton environments and substituent positions (e.g., isopropoxy group at the 4' position) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass and fragmentation patterns.
  • Elemental Analysis : For validating purity and composition .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step organic reactions:

  • Nucleophilic Substitution : Introduction of the isopropoxy group via reaction with 2-iodopropane in dimethylformamide (DMF) using K₂CO₃ as a base .
  • Carbamoylation : Reaction of intermediates with dimethylcarbamoyl chloride to install the dimethylcarbamoylmethyl moiety.
  • Purification : Silica gel chromatography with solvents like chloroform/ethyl acetate mixtures, followed by recrystallization in petroleum ether .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, particularly in scaling up synthesis?

Yield optimization requires addressing:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction efficiency.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during carbamoylation.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .

Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR shifts conflicting with expected structures)?

Discrepancies arise from conformational flexibility or impurities. Mitigation includes:

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • Isotopic Labeling : Traces unexpected shifts caused by solvent interactions.
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., 4'-difluoromethoxy analogs) to identify substituent effects .

Q. How can impurity profiles be rigorously analyzed for this compound, and what are common impurities?

Impurity analysis involves:

  • HPLC-MS : Using a C18 column with a mobile phase of methanol/ammonium acetate (0.77 g/L) to separate and identify byproducts .
  • Common Impurities :
  • Unreacted intermediates : Due to incomplete substitution or carbamoylation.
  • Hydrolysis products : Degradation of the carbamoyl group under acidic conditions.
    • Stability Studies : Accelerated degradation under heat/light to predict shelf-life .

Q. What computational methods support the prediction of this compound’s physicochemical properties?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculates dipole moments, solubility parameters, and logP values.
  • Molecular Dynamics (MD) Simulations : Models interactions with solvents (e.g., methanol, DMF) to predict crystallization behavior .
  • QSAR Models : Relates structural features (e.g., isopropoxy group) to bioavailability or toxicity.

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

A robust protocol includes:

  • Buffer Solutions : Prepare pH 1–13 buffers using potassium dihydrogen phosphate/sodium hydroxide.
  • Incubation : Heat samples at 40°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q. What chromatographic techniques are optimal for isolating stereoisomers or regioisomers of this compound?

  • Chiral HPLC : Using columns like Chiralpak IA with hexane/isopropanol gradients.
  • Ion-Pair Chromatography : For charged intermediates, add 0.1% trifluoroacetic acid to the mobile phase .

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